![molecular formula C11H21N B2705991 Spiro[5.5]undecan-5-amine CAS No. 27992-30-9](/img/structure/B2705991.png)

Spiro[5.5]undecan-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

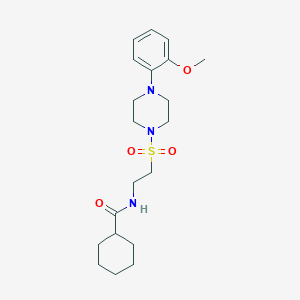

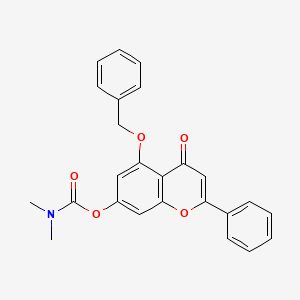

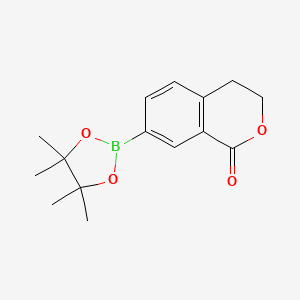

Spiro[5.5]undecan-5-amine is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The IUPAC name for this compound is spiro[5.5]undec-1-ylamine .

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives has been reported in several studies . One method involves the ZnMe2-promoted alkynylation of salicylaldehyde and HCO2H-mediated dearomatizative cyclization . This method can be used to construct an all-carbon quaternary spirocenter .Molecular Structure Analysis

The molecular structure of Spiro[5.5]undecan-5-amine can be represented by the InChI code 1S/C11H21N/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h10H,1-9,12H2 .Physical And Chemical Properties Analysis

Spiro[5.5]undecan-5-amine has a density of 0.9±0.1 g/cm3, a boiling point of 248.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 52.5±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 177.7±5.0 cm3 .Aplicaciones Científicas De Investigación

Drug Discovery and Novel Scaffold Synthesis

- The novel spiro scaffolds inspired by bioactive natural products like histrionicotoxins have been developed for drug discovery. These scaffolds, including the 1,9-diazaspiro[5.5]undecane, are designed for easy conversion into a lead generation library, highlighting their potential in facilitating the synthesis of diverse bioactive molecules. The synthesis involves robust methodologies such as ring-closing metathesis (RCM) and 5-endo cyclization, demonstrating their versatility and readiness for large-scale preparation (Jenkins et al., 2009).

Synthesis of Heterocyclic Derivatives

- A methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones derivatives via cascade cyclization has been developed, showcasing the compound's role in the creation of spiro-heterocyclic derivatives. This synthesis demonstrates the compound's utility in generating structures with a broad range of pharmaceutical and biological activities, further underscoring its importance in medicinal chemistry research (Islam et al., 2017).

Optical and Material Sciences

- Spiro[5.5]undecan-5-amine derivatives have been utilized in the synthesis of novel polyimides with exceptional organosolubility, optical transparency, and thermal stability. These materials show promising applications in the development of advanced polymers with potential uses in electronics, coatings, and other high-performance materials. The synthesis of these polyimides illustrates the adaptability of spiro[5.5]undecan-5-amine derivatives in creating materials with desirable physical and chemical properties (Zhang et al., 2010).

Chiral Separation and Stereochemistry

- The chiral spirocyclic compounds, including derivatives of Spiro[5.5]undecan-5-amine, have shown potential in pharmaceutical applications as catalysts, active pharmaceutical ingredients, or modifiers for chiral separation. Their ability to undergo specific optical rotation and conform to Lowe's rule for determining configuration emphasizes their significance in stereochemical studies and the development of enantiomerically pure compounds (Liang et al., 2008).

Mecanismo De Acción

Target of Action

Spiro[5.5]undecan-5-amine is a complex compound with a unique structure The primary targets of Spiro[5It has been suggested that it may interact with various proteins and enzymes in the body .

Mode of Action

The mode of action of Spiro[5It is believed to interact with its targets through a series of complex biochemical reactions . The compound’s unique structure, which includes a spirane skeleton, may play a role in its interactions with its targets .

Biochemical Pathways

The exact biochemical pathways affected by Spiro[5It is likely that the compound affects multiple pathways due to its complex structure and potential for diverse interactions .

Result of Action

The molecular and cellular effects of Spiro[5It is believed that the compound may have a variety of effects due to its potential for diverse interactions .

Action Environment

The action, efficacy, and stability of Spiro[5.5]undecan-5-amine may be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

Propiedades

IUPAC Name |

spiro[5.5]undecan-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h10H,1-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIVXYOUSUTMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27992-30-9 |

Source

|

| Record name | spiro[5.5]undecan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)

![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2705919.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2705922.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705923.png)